3-Phenoxycyclobutan-1-ol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Metabolic Pathways and Health Impacts
3-Phenoxycyclobutan-1-ol plays a significant role in the metabolic pathways of various polyphenolic compounds. A study highlighted the metabolism of flavan-3-ols, where 3-Phenoxycyclobutan-1-ol-related compounds are involved in producing specific metabolites with potential health benefits. These metabolites vary in their bioavailability and have been linked to beneficial effects in human nutrition, suggesting a role in promoting health and preventing diseases (Wiese et al., 2015).
Antioxidant Properties
Research on Olea europaea L. leaves has identified the presence of phenolic compounds, closely related to 3-Phenoxycyclobutan-1-ol, which exhibit significant antioxidant activity. These findings point to the potential use of such compounds in preventing oxidative stress-related disorders (Benavente-García et al., 2000).
Role in Agricultural Products
The presence of flavan-3-ols in barley and malt extracts, associated with 3-Phenoxycyclobutan-1-ol, has been studied for their antioxidant composition and activity. This research is critical for understanding the health benefits and quality of agricultural products like barley and malt (Goupy et al., 1999).
Synthesis and Bioactivity
There has been significant interest in the synthesis and analysis of phenyl-γ-valerolactones and phenylvaleric acids, major metabolites of flavan-3-ols. The study of these compounds, which are structurally similar to 3-Phenoxycyclobutan-1-ol, has led to insights into their formation, bioavailability, and potential health effects (Mena et al., 2019).
Anti-Aging Potential
The anti-aging properties of polyphenols, including those related to 3-Phenoxycyclobutan-1-ol, have been explored in studies using model organisms like Caenorhabditis elegans. These studies contribute to the understanding of how polyphenols can influence aging and associated diseases (Liu et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenoxycyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYBVSIQKPPMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3r)-3-phenoxycyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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